
3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide, also known as CTB, is a novel compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various experiments, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Anticonvulsant and Antimicrobial Activities
A study synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, closely related to the specified compound, and evaluated their anticonvulsant and antimicrobial activities. Among these compounds, specific derivatives showed broad spectrum activity against Gram-positive and Gram-negative bacteria and fungi. They also exhibited potent anticonvulsant activity, indicating potential in treating convulsive disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anti-inflammatory and Analgesic Properties
Another research synthesized 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives and investigated their anti-inflammatory and analgesic properties. Specific compounds in this category demonstrated excellent anti-inflammatory activity, with some showing significant analgesic activity, suggesting their potential as therapeutic agents in inflammatory and pain-related conditions (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Synthesis Methodologies
A study described a copper-catalyzed tandem reaction, providing an efficient route for synthesizing 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. This highlights a methodological advancement in creating these compounds, which can be essential for various pharmaceutical applications (Wang, Zhao, & Xi, 2011).
Antimicrobial and Cytotoxic Activity
Research synthesized fluoroquinolone-based 4-thiazolidinones, closely related to the requested compound, and evaluated their antimicrobial activities. The study indicates their potential as antimicrobial agents (Patel & Patel, 2010). Another study synthesized N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds and found them to exhibit mild-to-moderate cytotoxic activity against certain cancer cell lines (Nguyen et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide' involves the condensation of 7-chloro-4-oxo-1,2-dihydroquinazoline-3-thiol with N-phenethylbenzamide, followed by oxidation and cyclization to form the final product.", "Starting Materials": [ "7-chloro-4-oxo-1,2-dihydroquinazoline-3-thiol", "N-phenethylbenzamide", "Oxidizing agent", "Cyclization reagent" ], "Reaction": [ "Step 1: Condensation of 7-chloro-4-oxo-1,2-dihydroquinazoline-3-thiol with N-phenethylbenzamide in the presence of a suitable condensing agent to form the intermediate product.", "Step 2: Oxidation of the intermediate product using an oxidizing agent to form the corresponding sulfone.", "Step 3: Cyclization of the sulfone using a suitable cyclization reagent to form the final product." ] } | |
Número CAS |
422529-37-1 |
Nombre del producto |
3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide |
Fórmula molecular |
C23H18ClN3O2S |
Peso molecular |
435.93 |
Nombre IUPAC |
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H18ClN3O2S/c24-17-9-10-19-20(14-17)26-23(30)27(22(19)29)18-8-4-7-16(13-18)21(28)25-12-11-15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,25,28)(H,26,30) |
Clave InChI |
ZZRQCXUJIVBNRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid](/img/structure/B2810818.png)
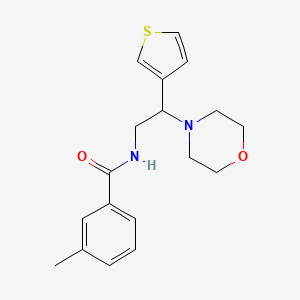
![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)




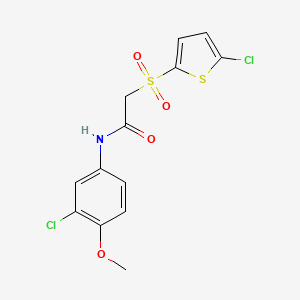
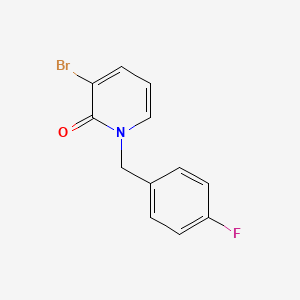
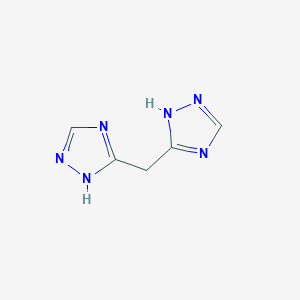
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)
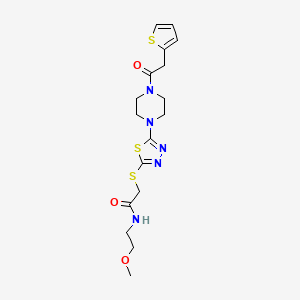
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2810836.png)